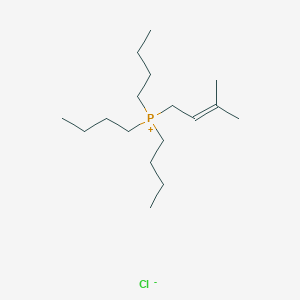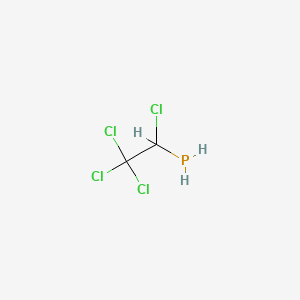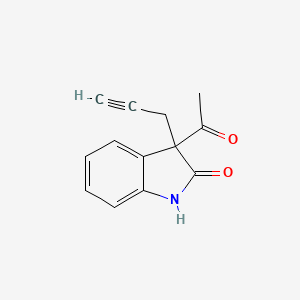
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the class of oxindoles. Oxindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. This compound features an indole core with an acetyl group and a prop-2-yn-1-yl substituent, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the alkylation of 3-acetyl-2-hydroxy-1-methyloxindole. This process can be carried out in a sequential one-pot synthesis, where the first alkylation is performed in the presence of an organic halide and a base such as Triton B. The second alkylation employs additional equivalents of the organic halide and base to achieve moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the acetyl group or the indole core.
Substitution: The acetyl and prop-2-yn-1-yl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets and pathways within biological systems. The acetyl and prop-2-yn-1-yl groups can interact with enzymes and receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
3,3-Disubstituted oxindoles: Compounds with similar structural features and biological activities.
Imidazole derivatives: Compounds with a different heterocyclic core but similar biological properties.
Uniqueness
3-Acetyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
52054-09-8 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
3-acetyl-3-prop-2-ynyl-1H-indol-2-one |
InChI |
InChI=1S/C13H11NO2/c1-3-8-13(9(2)15)10-6-4-5-7-11(10)14-12(13)16/h1,4-7H,8H2,2H3,(H,14,16) |
InChIキー |
YPZMTODGNILPNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(C2=CC=CC=C2NC1=O)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)

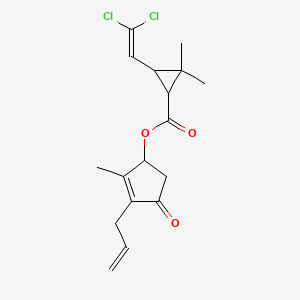
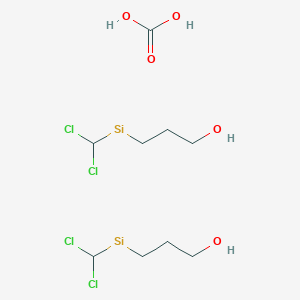
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
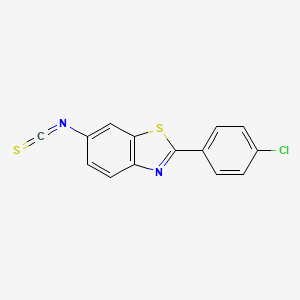
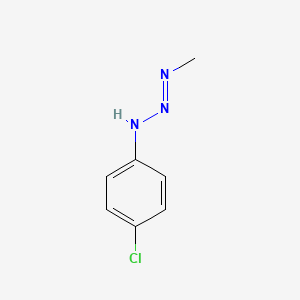
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)

